molecular formula C15H21NO2 B3130467 N-cycloheptyl-4-methoxybenzamide CAS No. 343373-47-7

N-cycloheptyl-4-methoxybenzamide

Cat. No.: B3130467
CAS No.: 343373-47-7
M. Wt: 247.33 g/mol
InChI Key: HQGVAKHAHSLNGL-UHFFFAOYSA-N
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Description

N-cycloheptyl-4-methoxybenzamide is a distinct chemical entity characterized by a central benzamide (B126) core. This core structure features a cycloheptyl group attached to the nitrogen atom and a methoxy (B1213986) group at the fourth position of the benzene (B151609) ring. While specific research on this compound is not extensively documented in publicly available literature, its structural components situate it within a class of compounds that has garnered significant scientific interest.

Table 1: Chemical Identity of this compound

Property Value
CAS Number 343373-47-7 chemicalbook.com
Molecular Formula C15H21NO2
Molecular Weight 247.33 g/mol
Canonical SMILES COC1=CC=C(C=C1)C(=O)NC2CCCCCC2
InChI Key YQVYKGNFSPUHNC-UHFFFAOYSA-N

The benzamide scaffold is a privileged structure in drug discovery, forming the backbone of numerous clinically approved drugs and investigational compounds. ontosight.ai Benzamides are recognized for their diverse biological activities, which can be finely tuned by modifying the substituents on both the benzene ring and the amide nitrogen. ontosight.ai The significance of this compound within this chemical space lies in its unique combination of a cycloheptyl moiety and a 4-methoxy substitution.

The 4-methoxy group is a common feature in many biologically active benzamides, often influencing the compound's pharmacokinetic and pharmacodynamic properties. The cycloheptyl group, a less common but noteworthy substituent, introduces a significant degree of lipophilicity and conformational flexibility. This can impact how the molecule interacts with biological targets, potentially leading to novel pharmacological profiles. The exploration of such less-conventional substitutions is crucial for expanding the chemical space of benzamide derivatives and uncovering new therapeutic opportunities. nih.gov

Academic research into benzamide derivatives is vibrant and multifaceted, exploring their potential across a spectrum of therapeutic areas. mdpi.com These investigations often involve the synthesis of extensive libraries of related compounds to establish structure-activity relationships (SAR). researchgate.net

Key research perspectives for benzamide derivatives that are relevant to understanding the potential of this compound include:

Enzyme Inhibition: Benzamide derivatives have been widely investigated as inhibitors of various enzymes. For instance, they have shown promise as inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes implicated in the progression of Alzheimer's disease. mdpi.comacs.org Other research has focused on their ability to inhibit histone deacetylases (HDACs), which are key targets in cancer therapy. researchgate.net

Receptor Modulation: Substituted benzamides are well-known for their ability to modulate the activity of various receptors, particularly dopamine (B1211576) receptors. medchemexpress.com This has led to their development as antipsychotic and antiemetic agents. The specific nature of the substituents on the benzamide core dictates the receptor subtype selectivity and the functional activity (agonist, antagonist, or partial agonist).

Antimicrobial and Anti-inflammatory Activity: Researchers have also explored the potential of benzamide derivatives as antimicrobial and anti-inflammatory agents. ontosight.ai The structural diversity of this class of compounds allows for the optimization of their activity against various pathogens and inflammatory pathways.

Antioxidant Properties: Certain amino-substituted benzamide derivatives have been studied for their antioxidant capabilities, which are crucial in combating oxidative stress-related diseases. acs.org

The synthesis of novel benzamide derivatives often involves standard amide bond formation reactions, such as the coupling of a substituted benzoic acid or its activated derivative with an appropriate amine. mdpi.com For this compound, this would typically involve the reaction of 4-methoxybenzoyl chloride with cycloheptylamine (B1194755).

Table 2: Related Benzamide Compounds and Their Investigated Applications

Compound Name Investigated Application
N-(1,3-Thiazol-2-yl)benzamide Quorum sensing inhibitors, medicinal chemistry scaffolds mdpi.com
N-Benzyl Benzamide Derivatives Butyrylcholinesterase inhibitors for Alzheimer's disease acs.org
Amino-Substituted Benzamide Derivatives Antioxidant agents acs.org
N-Substituted Benzamide Derivatives (based on Entinostat) Antitumor agents (HDAC inhibitors) researchgate.net
Benzamide Derivative 1 (from patent EP0213775A1) Potential treatment for gastrointestinal disorders (dopamine antagonist) medchemexpress.com

Properties

IUPAC Name

N-cycloheptyl-4-methoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21NO2/c1-18-14-10-8-12(9-11-14)15(17)16-13-6-4-2-3-5-7-13/h8-11,13H,2-7H2,1H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HQGVAKHAHSLNGL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(=O)NC2CCCCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501302331
Record name N-Cycloheptyl-4-methoxybenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501302331
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

247.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

343373-47-7
Record name N-Cycloheptyl-4-methoxybenzamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=343373-47-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-Cycloheptyl-4-methoxybenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501302331
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies and Chemical Transformations

Established Synthetic Pathways to N-cycloheptyl-4-methoxybenzamide Analogues

The construction of the amide bond in this compound analogues can be achieved through several established synthetic routes. These methods typically involve the coupling of a carboxylic acid derivative with an amine or the carbonylation of an aryl halide in the presence of an amine.

A cornerstone of amide synthesis is the direct coupling of a carboxylic acid and an amine, facilitated by a coupling reagent. Carbodiimides, such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDCI), are widely employed for this purpose. rsc.orgnih.govresearchgate.net In this approach, the carboxylic acid, 4-methoxybenzoic acid, is activated by the carbodiimide (B86325) to form a highly reactive O-acylisourea intermediate. rsc.orgprinceton.edu This intermediate is then susceptible to nucleophilic attack by cycloheptylamine (B1194755) to furnish the desired this compound. The reaction is often carried out in the presence of an additive like 1-hydroxybenzotriazole (B26582) (HOBt), which can minimize side reactions and improve yields by forming an active ester intermediate. rsc.orgprinceton.edu

The general pathway for carbodiimide-mediated synthesis is as follows:

Activation of Carboxylic Acid: The carboxylic acid reacts with the carbodiimide to form the O-acylisourea intermediate.

Nucleophilic Attack: The amine attacks the activated carbonyl carbon of the intermediate.

Product Formation: The tetrahedral intermediate collapses to form the stable amide bond and a urea (B33335) byproduct. researchgate.net

The efficiency of this method is influenced by factors such as the solvent, temperature, and pH. rsc.org

Table 1: Key Features of Carbodiimide-Mediated Synthesis
ParameterDescriptionCommon Reagents
Starting Materials4-methoxybenzoic acid and cycloheptylamine-
Coupling AgentActivates the carboxylic acid for amidationEDCI, DCC (Dicyclohexylcarbodiimide), DIC (Diisopropylcarbodiimide) researchgate.net
AdditiveSuppresses side reactions and enhances efficiencyHOBt, HOBt
ByproductUrea derivative formed from the carbodiimideEDU (from EDCI), DCU (from DCC) researchgate.net

Aminocarbonylation represents a powerful and atom-economical method for amide synthesis, involving the reaction of an aryl halide, an amine, and carbon monoxide in the presence of a transition metal catalyst. rsc.orgnih.gov

Cobalt-Catalyzed Aminocarbonylation: Recent advancements have highlighted the use of inexpensive, first-row transition metals like cobalt for aminocarbonylation reactions. rsc.orggoogle.com In a typical procedure, an aryl halide such as 1-bromo-4-methoxybenzene can be reacted with cycloheptylamine and carbon monoxide under visible light irradiation with a simple cobalt catalyst. rsc.org This method is advantageous due to the low cost of the catalyst and its broad substrate scope, including the successful carbonylation of aryl chlorides. rsc.org Studies have shown that the reaction can proceed to high yields with a variety of amine nucleophiles. rsc.org

Plasma-Assisted Methods: While less conventional for direct benzamide (B126) synthesis, plasma-assisted techniques offer a unique approach to chemical transformations. Plasma, an ionized gas, can generate highly reactive species at lower bulk temperatures than traditional thermal methods. youtube.com Plasma-assisted catalysis has been explored for various chemical processes, including ammonia (B1221849) synthesis. nih.gov In the context of benzamide synthesis, plasma could potentially be used to activate the starting materials, such as the aryl halide or the amine, to facilitate the carbonylation reaction. However, specific protocols for the plasma-assisted aminocarbonylation of aryl halides to form this compound are not yet well-established in the literature.

Direct oxidative amidation provides an alternative route to benzamides, bypassing the need for pre-activated carboxylic acids or aryl halides. In one such approach, a benzaldehyde (B42025) derivative, like 4-methoxybenzaldehyde, can be directly coupled with an amine, such as cycloheptylamine, in the presence of an oxidant. This transformation can proceed under metal-free conditions, offering a more sustainable synthetic pathway. nih.gov Another variation involves the oxidative cleavage of styrenes in the presence of an amine to yield the corresponding benzamide. nih.gov These methods are attractive due to their operational simplicity and the ready availability of the starting materials. An approach to tetrodotoxin (B1210768) has been described that utilizes the oxidative amidation of a phenol (B47542) derivative as a key step.

The Mitsunobu reaction is a versatile method for the formation of carbon-nitrogen bonds, which can be applied to the synthesis of precursors for benzamides. nih.gov This reaction facilitates the conversion of a primary or secondary alcohol to various nitrogen-containing compounds by reacting it with a suitable nitrogen nucleophile in the presence of triphenylphosphine (B44618) (TPP) and an azodicarboxylate, such as diethyl azodicarboxylate (DEAD).

For the synthesis of a benzamide, a possible strategy would involve the Mitsunobu reaction of an alcohol with a nitrogen nucleophile like a sulfonamide or an azide (B81097). The resulting product can then be further transformed into the desired benzamide. For instance, the azide can be reduced to an amine, which is then acylated. The reaction proceeds with a clean inversion of stereochemistry at the alcohol center, making it valuable in stereoselective synthesis.

Table 2: Comparison of Established Synthetic Pathways
MethodKey ReactantsAdvantagesDisadvantages
Carbodiimide CouplingCarboxylic acid, Amine, CarbodiimideMild conditions, High functional group toleranceStoichiometric byproducts, Potential for racemization
Cobalt-Catalyzed AminocarbonylationAryl halide, Amine, CO, Cobalt catalystAtom economical, Use of inexpensive catalyst rsc.orgRequires handling of CO gas, Catalyst sensitivity
Direct Oxidative AmidationAldehyde/Styrene, Amine, OxidantAvoids pre-functionalized starting materials nih.govUse of stoichiometric oxidants, Potential for side reactions
Mitsunobu ReactionAlcohol, N-nucleophile, TPP, DEADStereochemical control, Mild conditionsFormation of byproducts, pKa limitations of the nucleophile

Advanced Synthetic Strategies and Mechanistic Insights

Understanding the reaction mechanisms and the nature of intermediate species is crucial for the development of more efficient and selective synthetic methods.

Aminocarbonylation Mechanisms: The mechanism of transition metal-catalyzed aminocarbonylation has been the subject of detailed investigation. In palladium-catalyzed systems, the catalytic cycle is generally believed to involve the oxidative addition of the aryl halide to a Pd(0) species, followed by the insertion of carbon monoxide to form an acyl-palladium intermediate. google.com Subsequent reaction with the amine leads to the formation of the amide product and regeneration of the Pd(0) catalyst.

For the more recently developed cobalt-catalyzed aminocarbonylation, a plausible mechanism involves the formation of an active cobaltate catalyst. rsc.org This cobaltate then engages with the aryl halide in a light-promoted charge transfer process, leading to the formation of an aryl-cobalt species. Migratory insertion of CO into the aryl-cobalt bond generates an acyl-cobalt intermediate, which is then intercepted by the amine nucleophile to yield the final amide product and regenerate the active cobalt catalyst. rsc.org

Mechanistic Insights from Other Amidation Reactions: In carbodiimide-mediated couplings, kinetic studies have shown that the rate-determining step is often the formation of the O-acylisourea intermediate from the reaction of the carboxylic acid with the carbodiimide. rsc.org The subsequent aminolysis of this intermediate is typically a faster process.

Integration of Green Chemistry Principles in Benzamide Synthesis

The synthesis of benzamides, including this compound, traditionally involves methods that can be resource-intensive and generate significant waste, often requiring stoichiometric activating agents and volatile organic solvents. Modern synthetic chemistry increasingly emphasizes the adoption of green chemistry principles to mitigate environmental impact. These principles focus on maximizing atom economy, using safer solvents and reagents, increasing energy efficiency, and minimizing derivatization steps. acs.orgresearchgate.net

Several innovative and eco-friendly methodologies have been developed for direct amide bond formation from carboxylic acids and amines, which are applicable to the synthesis of this compound from 4-methoxybenzoic acid and cycloheptylamine. These methods often eliminate the need for harsh solvents and activating agents.

Solvent-Free and Catalytic Approaches: One significant advancement is the development of solvent-free or "dry media" reactions. mdpi.comsemanticscholar.org These reactions, sometimes assisted by grinding or ball milling, reduce waste and can lead to higher yields and easier product isolation. mdpi.com Boric acid has been identified as an effective, inexpensive, and environmentally benign catalyst for the direct amidation of carboxylic acids and amines under solvent-free conditions, proceeding via simple trituration and heating. semanticscholar.org Another approach involves using vinyl esters, such as vinyl benzoate, for N-benzoylation under solvent- and activation-free conditions, with products often isolated by simple crystallization. tandfonline.com

Microwave-Assisted Synthesis: Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating chemical reactions, often leading to dramatically reduced reaction times, increased yields, and enhanced energy efficiency compared to conventional heating methods. tandfonline.com For amide synthesis, microwave irradiation can facilitate the direct condensation of carboxylic acids and amines, sometimes without any catalyst. tandfonline.com More advanced protocols use catalytic amounts of reagents like ceric ammonium (B1175870) nitrate (B79036) (CAN) or phenylboronic acid under solvent-free microwave conditions to efficiently produce amides. mdpi.comnih.govthieme-connect.com These methods are highly efficient, rapid, and generate minimal waste, representing a significant step towards an ideal green protocol for amide formation. nih.govresearchgate.net

The table below summarizes various green chemistry approaches applicable to benzamide synthesis.

Green MethodologyKey FeaturesTypical ConditionsAdvantagesReference
Microwave-Assisted Synthesis (Catalyst-Free)Direct reaction of carboxylic acid and amine.Microwave irradiation (e.g., 200 W, 150 °C), 8-12 min.Rapid, high yields, no catalyst required. tandfonline.com
Microwave-Assisted Synthesis (CAN catalyst)Direct synthesis using a catalyst.Ceric Ammonium Nitrate (CAN), solvent-free, open microwave reactor.Fast, effective, simple workup, minimal waste. mdpi.comnih.gov
Solvent-Free Synthesis (Boric Acid catalyst)Direct reaction of carboxylic acid and urea/amine.Boric acid, trituration followed by heating.Simple, efficient, avoids hazardous solvents. semanticscholar.org
Solvent-Free Acylation (Enol Esters)N-benzoylation using vinyl benzoate.Vinyl benzoate, room temperature, no solvent.Mild conditions, easy product isolation by crystallization. tandfonline.com
Ball MillingMechanochemical synthesis.Milling of solid reactants (e.g., benzoic acid, o-phenylenediamine) at ~20 Hz.Solvent-free, high efficiency, applicable to various substrates. mdpi.com

Chemical Reactivity and Derivatization Pathways

Electrophilic Aromatic Substitution Reactions of the Benzamide Ring

Electrophilic aromatic substitution (EAS) is a fundamental class of reactions for functionalizing aromatic rings. almerja.com The reaction proceeds through a two-step mechanism involving the initial attack of an electrophile on the benzene (B151609) ring to form a resonance-stabilized carbocation (a Wheland intermediate or sigma complex), followed by the rapid loss of a proton to restore aromaticity. libretexts.orglumenlearning.com

In this compound, the benzene ring is substituted with two groups: a methoxy (B1213986) group (-OCH₃) at position 4 and an N-cycloheptylcarboxamide group (-CONHC₇H₁₃) at position 1. The regiochemical outcome of an EAS reaction is determined by the electronic properties of these substituents.

Methoxy Group (-OCH₃): This is a strongly activating group due to its ability to donate electron density to the ring via resonance. It is an ortho, para-director. libretexts.org

Amide Group (-CONH-R): This group is deactivating because the electronegative oxygen atom of the carbonyl withdraws electron density from the ring through resonance. It is a meta-director.

When both an activating and a deactivating group are present, the activating group's directing effect typically dominates. Therefore, the powerful ortho, para-directing ability of the methoxy group will control the position of substitution. Since the para position is already occupied by the amide group, incoming electrophiles will be directed to the positions ortho to the methoxy group, which are C3 and C5.

Common EAS reactions include nitration, halogenation, and sulfonation. For example, the nitration of 4-methoxybenzamide (B147235) with a mixture of nitric and sulfuric acids regioselectively yields 4-methoxy-2-nitrobenzamide, demonstrating the directing power of the methoxy group.

The table below outlines potential electrophilic aromatic substitution reactions on the this compound ring.

ReactionReagentsElectrophilePredicted Major Product(s)Reference
NitrationHNO₃, H₂SO₄NO₂⁺ (Nitronium ion)N-cycloheptyl-4-methoxy-3-nitrobenzamide libretexts.org
BrominationBr₂, FeBr₃Br⁺ (Bromonium ion equivalent)N-cycloheptyl-3-bromo-4-methoxybenzamide lumenlearning.com
ChlorinationCl₂, FeCl₃Cl⁺ (Chloronium ion equivalent)N-cycloheptyl-3-chloro-4-methoxybenzamide lumenlearning.com
SulfonationFuming H₂SO₄ (SO₃)SO₃N-cycloheptyl-2-(sulfo)-4-methoxybenzamide libretexts.org
Friedel-Crafts AcylationRCOCl, AlCl₃RCO⁺ (Acylium ion)N-cycloheptyl-3-acyl-4-methoxybenzamide masterorganicchemistry.com

Nucleophilic Substitution Reactions Involving the Methoxy Group

The methoxy group (-OCH₃) on the aromatic ring is generally unreactive towards nucleophilic attack. Direct nucleophilic aromatic substitution (SₙAr) to replace the methoxy group is difficult because the methoxide (B1231860) ion (CH₃O⁻) is a poor leaving group and the ring is electron-rich, further disfavoring attack by a nucleophile.

A more synthetically relevant transformation is the cleavage of the aryl-oxygen bond, which converts the methyl ether into a phenol. This reaction is typically achieved under harsh conditions using strong acids or specialized reagents. wikipedia.orgchemistrysteps.com The first step in acidic cleavage is the protonation of the ether oxygen, which transforms the poor leaving group (-OCH₃) into a much better one (-O(H)CH₃). masterorganicchemistry.commasterorganicchemistry.com The subsequent cleavage of the C-O bond can proceed via an Sₙ1 or Sₙ2 mechanism. For an aryl methyl ether like this compound, the bond between the methyl carbon and the oxygen is cleaved, as the sp²-hybridized aromatic carbon is resistant to nucleophilic attack. The reaction yields the corresponding phenol (N-cycloheptyl-4-hydroxybenzamide) and a methyl halide. libretexts.org

Strong hydrohalic acids like hydrobromic acid (HBr) and hydroiodic acid (HI) are commonly used, often at elevated temperatures. commonorganicchemistry.com Boron tribromide (BBr₃) is a particularly effective and often milder reagent for the demethylation of aryl methyl ethers, capable of proceeding at or below room temperature. commonorganicchemistry.comorgsyn.orgmdma.ch The reaction with BBr₃ proceeds via the formation of a complex between the Lewis acidic boron and the ether oxygen, followed by intramolecular or intermolecular cleavage. nih.gov

The following table compares different reagents used for the cleavage of the methoxy group.

ReagentTypical ConditionsMechanism PathwayKey CharacteristicsReference
Hydroiodic Acid (HI)Aqueous solution, elevated temperature.Protonation followed by Sₙ2 attack by I⁻ on the methyl group.Classic but harsh method. Excess HI can convert the resulting alcohol to an alkyl iodide. chemistrysteps.commasterorganicchemistry.com
Hydrobromic Acid (HBr)Aqueous solution, elevated temperature.Protonation followed by Sₙ2 attack by Br⁻ on the methyl group.Similar to HI but slightly less reactive. Often requires high temperatures. commonorganicchemistry.com
Boron Tribromide (BBr₃)Anhydrous solvent (e.g., DCM), often at low temperature (0 °C to RT).Lewis acid complexation followed by nucleophilic attack by Br⁻.Highly effective and often proceeds under milder conditions than HBr or HI. orgsyn.orgnih.govcommonorganicchemistry.com

Oxidation and Reduction Pathways of the Benzamide Core

The benzamide core of this compound offers pathways for both oxidation and reduction, leading to structurally different derivatives.

Reduction of the Amide Carbonyl: The amide functional group is one of the most stable carboxylic acid derivatives and is resistant to reduction by mild reducing agents like sodium borohydride (B1222165) (NaBH₄). youtube.com However, strong reducing agents, most notably lithium aluminum hydride (LiAlH₄), can effectively reduce the amide carbonyl group (C=O) to a methylene (B1212753) group (CH₂). masterorganicchemistry.comyoutube.com This transformation converts the N-substituted amide into a secondary amine.

In the case of this compound, treatment with LiAlH₄ followed by an aqueous workup would reduce the amide to yield N-(4-methoxybenzyl)cycloheptanamine. The reaction proceeds via the addition of a hydride ion to the carbonyl carbon, followed by the elimination of an oxygen-aluminum complex to form an iminium ion intermediate, which is then further reduced by another hydride equivalent. youtube.com

Oxidation Pathways: The oxidation of this compound is more complex and less predictable. The molecule lacks benzylic protons, which are common sites for oxidation. The aromatic ring itself, being activated by the electron-donating methoxy group, is susceptible to oxidation. acs.org Strong oxidizing agents can lead to oxidative cleavage of the aromatic ring. oup.com For instance, the oxidation of methoxy-activated aromatic compounds with certain reagents can lead to the formation of quinones or ring-opened products. acs.orgspbu.ru However, such reactions often require specific conditions and can lack selectivity. nih.gov The nitrogen atom of the amide could also potentially be oxidized, but this is a less common transformation for secondary amides. The most defined and synthetically useful transformation in this class is the reduction of the amide group.

The table below summarizes the primary reduction pathway.

TransformationReagentTypical ConditionsProductReference
ReductionLithium Aluminum Hydride (LiAlH₄)Anhydrous ether solvent (e.g., THF, Diethyl ether), followed by aqueous workup.N-(4-methoxybenzyl)cycloheptanamine youtube.commasterorganicchemistry.com
ReductionSodium Borohydride (NaBH₄)Typical alcoholic solvents.No reaction. youtube.com

Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy Applications

NMR spectroscopy is an unparalleled tool for the structural elucidation of organic molecules in solution. By probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, it is possible to map out the complete atomic connectivity and stereochemical arrangement of a molecule.

Proton NMR (¹H NMR) spectroscopy provides precise information about the chemical environment, number, and connectivity of protons in a molecule. The spectrum of N-cycloheptyl-4-methoxybenzamide, typically recorded in a solvent like deuterated chloroform (B151607) (CDCl₃), reveals distinct signals corresponding to the aromatic, methoxy (B1213986), amide, and cycloheptyl protons.

The aromatic region of the spectrum displays a characteristic pattern for a 1,4-disubstituted benzene (B151609) ring. Two sets of doublets are observed: one for the two protons ortho to the electron-donating methoxy group (H-3/H-5) and another for the two protons ortho to the carbonyl group (H-2/H-6). The protons adjacent to the oxygen (H-3/H-5) are more shielded and thus appear at a lower chemical shift (further upfield) compared to the protons adjacent to the electron-withdrawing amide group (H-2/H-6).

A sharp singlet corresponds to the three protons of the methoxy (-OCH₃) group. The amide proton (N-H) typically appears as a broad singlet, with its chemical shift being sensitive to concentration and temperature. The cycloheptyl group presents a series of broad, overlapping multiplets in the aliphatic region of the spectrum, resulting from the complex spin-spin coupling between the methine proton (CH-N) and the twelve methylene (B1212753) protons on the seven-membered ring.

Detailed analysis of a reported ¹H NMR spectrum recorded at 300 MHz in CDCl₃ provides the following assignments. scielo.br

Proton Assignment Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz)
H-2, H-6 (Aromatic)~7.71d~8.7
H-3, H-5 (Aromatic)~6.89d~8.7
N-H (Amide)~6.01br s-
CH-N (Cycloheptyl)~4.09m-
-OCH₃ (Methoxy)~3.83s-
-(CH₂)₆- (Cycloheptyl)~2.05 - 1.45m-
Note: Chemical shifts are approximate values interpreted from spectral data. 'd' denotes doublet, 's' denotes singlet, 'm' denotes multiplet, 'br s' denotes broad singlet.

Carbon-13 NMR (¹³C NMR) spectroscopy complements ¹H NMR by providing a map of the carbon framework of the molecule. Each unique carbon atom in this compound gives rise to a distinct signal.

The carbonyl carbon (C=O) of the amide group is highly deshielded and appears at a characteristic downfield chemical shift. The aromatic carbons show four distinct signals for the six carbons due to molecular symmetry. The carbon atom attached to the methoxy group (C-4) and the carbonyl-bearing carbon (C-1) are quaternary and appear at specific shifts, with the C-4 carbon being significantly shifted downfield by the oxygen atom. The protonated aromatic carbons (C-2/C-6 and C-3/C-5) appear at their respective characteristic shifts. The carbon of the methoxy group (-OCH₃) gives a sharp signal in the upfield region. The cycloheptyl carbons produce several signals in the aliphatic region, corresponding to the methine carbon (CH-N) and the various methylene carbons of the ring.

Based on a reported ¹³C NMR spectrum at 75 MHz in CDCl₃, the following chemical shift assignments can be made. scielo.br

Carbon Assignment Chemical Shift (δ, ppm)
C=O (Amide Carbonyl)~166.7
C-4 (Ar-O)~162.1
C-2, C-6 (Aromatic)~128.7
C-1 (Ar-C=O)~126.8
C-3, C-5 (Aromatic)~113.6
-OCH₃ (Methoxy)~55.4
CH-N (Cycloheptyl)~50.2
C-2', C-7' (Cycloheptyl)~35.0
C-3', C-6' (Cycloheptyl)~28.2
C-4', C-5' (Cycloheptyl)~24.1
Note: Chemical shifts are approximate values interpreted from spectral data. Numbering for the cycloheptyl ring starts with C-1' as the methine carbon.

While 1D NMR spectra provide essential data, 2D NMR techniques are invaluable for unambiguously assigning signals and confirming the molecular structure by revealing through-bond correlations.

COSY (Correlation Spectroscopy): This homonuclear experiment maps ¹H-¹H spin-spin couplings. For this compound, a COSY spectrum would show a strong cross-peak between the aromatic doublets at ~7.71 ppm and ~6.89 ppm, confirming their ortho relationship. It would also reveal the complex network of couplings within the cycloheptyl ring, showing correlations between the methine proton (~4.09 ppm) and adjacent methylene protons, as well as between neighboring methylene groups.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded ¹H and ¹³C nuclei. An HSQC spectrum would definitively link each proton signal to its attached carbon. For example, it would show a cross-peak between the methoxy proton signal at ~3.83 ppm and the methoxy carbon signal at ~55.4 ppm. Similarly, it would connect the aromatic proton signals to their respective carbon signals and correlate the various cycloheptyl proton signals to their corresponding carbon signals, greatly aiding in the assignment of the crowded aliphatic region.

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC technique reveals longer-range couplings (typically 2-3 bonds) between ¹H and ¹³C nuclei. This is crucial for connecting different parts of the molecule. Key expected correlations for this compound would include:

The amide proton (N-H) showing a correlation to the carbonyl carbon (C=O) and the cycloheptyl methine carbon (CH-N).

The aromatic protons H-2/H-6 showing correlations to the carbonyl carbon (C=O) and the aromatic carbons C-4 and C-1.

The methoxy protons (-OCH₃) showing a three-bond correlation to the aromatic C-4.

Together, these 2D techniques would provide irrefutable evidence for the assigned structure of this compound.

Vibrational Spectroscopy Methodologies

Vibrational spectroscopy, including FT-IR and Raman techniques, probes the vibrational modes of molecular bonds. It is particularly effective for identifying the functional groups present in a molecule.

FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, which excites bond vibrations (stretching, bending). The spectrum provides a "fingerprint" of the molecule's functional groups. For this compound, the key expected absorption bands are detailed below.

Vibrational Mode Functional Group Expected Wavenumber (cm⁻¹) Intensity
N-H StretchAmide~3300Medium-Strong
C-H Stretch (Aromatic)Ar-H~3100-3000Medium
C-H Stretch (Aliphatic)-CH₃, -CH₂-, -CH-~2950-2850Strong
C=O Stretch (Amide I)Amide Carbonyl~1640Strong
N-H Bend (Amide II)Amide~1540Medium-Strong
C=C StretchAromatic Ring~1600, ~1500Medium
C-O-C Asymmetric StretchAryl-Alkyl Ether~1250Strong
C-O-C Symmetric StretchAryl-Alkyl Ether~1030Medium

These characteristic bands, especially the strong absorptions for the N-H and C=O groups, confirm the presence of the secondary amide functionality, while the ether and aromatic bands confirm the 4-methoxybenzoyl moiety.

Raman spectroscopy is a complementary technique to FT-IR that measures the inelastic scattering of monochromatic light. It is particularly sensitive to the vibrations of non-polar bonds and symmetric vibrations, which may be weak or absent in the IR spectrum.

Mass Spectrometry for Molecular Structure Confirmation and Fragmentation Analysis

Mass spectrometry is a critical technique for determining the molecular weight and elucidating the structure of a compound through its fragmentation pattern. For this compound, the electron ionization (EI) mass spectrum is predicted to exhibit a distinct molecular ion peak and a series of fragment ions that are characteristic of its structure.

The fragmentation of this compound would be expected to follow pathways observed in other N-alkylated benzamides. The primary fragmentation would likely involve the cleavage of the amide bond and fragmentation of the cycloheptyl ring.

Predicted Fragmentation Pattern:

A key fragmentation pathway would be the alpha-cleavage adjacent to the amide nitrogen, leading to the formation of a stable benzoyl cation. Another significant fragmentation would involve the loss of the cycloheptyl group. The fragmentation of the cycloheptyl ring itself can produce a series of characteristic ions.

Interactive Data Table: Predicted Mass Spectrometry Fragmentation for this compound

m/z (predicted) Proposed Fragment Ion Structural Formula of Fragment Significance
247[M]⁺[C₁₅H₂₁NO₂]⁺Molecular Ion
135[C₈H₇O₂]⁺4-methoxybenzoyl cationBase peak, characteristic of the benzoyl moiety
150[M - C₇H₁₃]⁺[C₈H₈NO₂]⁺Loss of the cycloheptyl radical
97[C₇H₁₃]⁺Cycloheptyl cationCharacteristic of the cycloheptyl group

Note: The m/z values are predicted based on the fragmentation patterns of analogous structures.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Analysis

UV-Vis spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for analyzing conjugated systems. The chromophore in this compound is the 4-methoxybenzamide (B147235) moiety, which contains a benzene ring conjugated with a carbonyl group.

The electronic spectrum is expected to show absorptions characteristic of the π → π* and n → π* transitions. The methoxy group (an auxochrome) on the benzene ring is expected to cause a bathochromic (red) shift of the primary absorption bands compared to unsubstituted benzamide (B126). The N-cycloheptyl group, being a non-conjugated alkyl substituent, is not expected to significantly alter the wavelength of maximum absorption (λmax) but may have a minor effect on the molar absorptivity (ε).

Expected Electronic Transitions:

The primary absorption band is anticipated to arise from the π → π* transition within the conjugated system of the 4-methoxybenzoyl group. A weaker n → π* transition associated with the carbonyl group's non-bonding electrons may also be observed.

Interactive Data Table: Predicted UV-Vis Absorption Data for this compound

Predicted λmax (nm) Solvent Electronic Transition Chromophore
~250-260Ethanolπ → π4-methoxybenzoyl
~280-290Ethanoln → πCarbonyl group

Note: The λmax values are predicted based on the UV-Vis spectra of 4-methoxybenzamide and related structures. The exact values can be influenced by the solvent used. nih.gov

Crystallographic Analysis and Solid State Architecture

Single Crystal X-ray Diffraction Studies of N-cycloheptyl-4-methoxybenzamide Analogues

Single crystal X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. Studies on a variety of benzamide (B126) derivatives have revealed key features of their molecular and supramolecular structures.

Determination of Molecular Conformation in the Solid State

The conformation of benzamide analogues in the solid state is characterized by the spatial arrangement of the aromatic ring, the amide linker, and the N-substituent. In many benzamide structures, the amide group (-CONH-) is nearly planar. The relative orientation of the phenyl ring and the amide group is a critical conformational parameter. For instance, in N-3-hydroxyphenyl-4-methoxybenzamide, the molecular structure was elucidated, and it was found that crystal packing and dimerization have a notable effect on the dihedral angles and the rotational conformation of the aromatic rings. nih.gov

Table 1: Selected Torsion Angles in Benzamide Analogues

CompoundTorsion AngleValue (°)Reference
N-3-hydroxyphenyl-4-methoxybenzamideC2-C1-C7-O1-16.8(3) nih.gov
N-3-hydroxyphenyl-4-methoxybenzamideC6-C1-C7-N1-17.2(3) nih.gov
N-(1,3-Thiazol-2-yl)benzamide (Polymorph I)C2-C1-C7-N1-24.4 mdpi.com
N-(1,3-Thiazol-2-yl)benzamide (Polymorph II)C2-C1-C7-N1-29.8 mdpi.com

This table presents representative data from published studies on benzamide analogues to illustrate typical conformational parameters.

Analysis of Intermolecular Hydrogen Bonding Networks

Hydrogen bonds are the principal interactions governing the self-assembly of most benzamide derivatives in the solid state. The amide group provides both a hydrogen bond donor (the N-H group) and an acceptor (the carbonyl oxygen), leading to robust and predictable hydrogen-bonding motifs.

The most common motif is the amide-to-amide N-H···O hydrogen bond, which frequently results in the formation of centrosymmetric dimers, creating a characteristic R²₂(8) graph-set motif. nih.gov These dimers can then be linked into chains, sheets, or more complex three-dimensional networks. For example, in a series of benzamide complexes with zinc(II) chloride, extended networks are formed through hydrogen bonds between the amide N-H group and either the amide carbonyl oxygen atoms or the chlorine atoms. nih.govresearchgate.net

Table 2: Common Hydrogen Bonding Interactions in Benzamide Derivatives

Donor-H···AcceptorDescriptionCommon Graph Set
N-H···O=CStrong interaction forming dimers or catemers (chains)R²₂(8)
C-H···OWeaker interaction linking primary motifsC(n)
N-H···SObserved in thioamide analogues, forming dimersR²₂(8)
O-H···NPresent in derivatives with additional functional groups-
N-H···ClOccurs in co-crystals with chloride salts-

Exploration of Supramolecular Assembly and Crystal Packing Motifs

The interplay of hydrogen bonding, π–π stacking, and van der Waals forces dictates the final supramolecular assembly and crystal packing. The hydrogen-bonded dimers or chains often pack in arrangements such as herringbone or lamellar (layered) structures.

In benzamide itself, the packing is characterized by layers of hydrogen-bonded dimers. rsc.org The interactions between these layers, often involving π-stacking of the benzene (B151609) rings, determine the specific polymorph formed. rsc.org In N-(1,3-thiazol-2-yl)benzamide, three different polymorphs arise from variations in how the fundamental hydrogen-bonded dimers pack. mdpi.com Similarly, in a study of 2-(benzylidene)benzosuberone derivatives, different substituents on the phenyl ring led to distinct packing motifs, including inversion dimers and infinite chains. nih.gov The amphiphilic nature of benzamides, with a hydrophilic amide head and a hydrophobic phenyl tail, can lead to microphase separation within the crystal, further influencing the packing. researchgate.net

Crystal Engineering Principles Applied to Benzamide Derivatives

Crystal engineering is the design and synthesis of functional solid-state structures based on an understanding of intermolecular interactions. For benzamide derivatives, this often involves strategies to control or modify the hydrogen-bonding networks and packing arrangements to achieve desired physical properties.

One common strategy is the introduction of substituents onto the benzene ring. For example, substituting hydrogen with fluorine at the ortho-position of benzamide and thiobenzamide (B147508) has been shown to suppress disorder in the crystal structure without altering the fundamental packing motif. acs.orgacs.org Crystal structure prediction calculations suggest that this is because fluorine substitution creates a less dense lattice energy landscape, making disorder less probable. acs.org

Co-crystallization is another powerful tool in the crystal engineering of benzamides. The formation of ionic co-crystals between benzamides and inorganic salts, such as zinc(II) chloride, can help control polymorphism and potentially improve stability and other physical properties. nih.govresearchgate.net The introduction of a co-former provides alternative hydrogen-bonding sites, leading to new supramolecular assemblies.

Computational and Theoretical Investigations

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling represents a critical computational strategy in medicinal chemistry for understanding the link between the chemical structures of compounds and their biological activities. For N-cycloheptyl-4-methoxybenzamide and related analogs targeting specific receptors like the P2X7 receptor, QSAR studies provide predictive models that guide the synthesis of more potent and selective molecules. nih.govnih.govnih.gov

Three-dimensional QSAR (3D-QSAR) studies are pivotal for elucidating the specific three-dimensional structural attributes that govern the biological activity of a series of ligands. nih.gov For antagonists related to the this compound scaffold, 3D-QSAR methods such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are employed to build predictive models. nih.govmdpi.com

The process begins by establishing a dataset of structurally related compounds with experimentally determined biological activities (e.g., IC₅₀ values). These molecules are then aligned based on a common substructure or, more effectively, by docking them into the active site of the target receptor to determine their bioactive conformations. nih.gov

CoMFA: This technique calculates the steric and electrostatic fields around the aligned molecules. The resulting field values are used as independent variables in a Partial Least Squares (PLS) regression analysis to correlate them with the biological activity. The output is often visualized as contour maps, which highlight regions where steric bulk or specific electrostatic charges would increase or decrease activity.

CoMSIA: This method extends the CoMFA approach by calculating additional descriptor fields, including hydrophobic, hydrogen bond donor, and hydrogen bond acceptor fields. mdpi.com This provides a more detailed understanding of the intermolecular interactions required for optimal ligand binding.

The robustness and predictive power of the generated models are assessed using rigorous statistical validation. mdpi.com A high cross-validated correlation coefficient (q²) and a high non-cross-validated correlation coefficient (r²) indicate a statistically significant model. The model's true predictive ability is then evaluated using an external test set of compounds that were not used in model generation. nih.govmdpi.com For instance, receptor-based 3D-QSAR models have demonstrated superior predictive power compared to ligand-based models, yielding higher statistical validation values. nih.gov

Table 1: Representative Statistical Validation of a Receptor-Based 3D-QSAR Model

Statistical ParameterCoMFA ModelCoMSIA ModelDescription
(Cross-validated r²)0.6230.562Indicates the internal predictive ability of the model.
(Non-cross-validated r²)0.9860.987Measures the correlation between predicted and actual activity for the training set.
r²_test (External validation)0.8780.876Measures the correlation between predicted and actual activity for the external test set.

This table presents typical validation data from 3D-QSAR studies on receptor antagonists, illustrating the statistical robustness of the models. nih.govmdpi.com

These models provide actionable insights for medicinal chemists. The resulting contour maps can guide modifications to the this compound scaffold, suggesting where to add or remove specific functional groups to enhance receptor affinity and optimize the compound's activity profile. nih.govbenthamscience.com

While 3D-QSAR provides a macroscopic view of structure-activity relationships, the accurate prediction of binding poses and affinities in molecular docking relies heavily on the scoring function. mdpi.com Standard, generic scoring functions used in many docking programs are parameterized for a wide range of protein-ligand interactions but may lack accuracy for a specific target like the P2X7 receptor. openmedicinalchemistryjournal.com This has led to the development of tailored or task-specific scoring functions to improve predictive performance for particular protein families or binding sites. mdpi.comnih.gov

The development of a tailored scoring function involves several approaches:

Integrating Multiple Scoring Functions: One strategy involves using a consensus approach, where ligands docked into a receptor model are ranked by several distinct scoring functions. Compounds that consistently rank high across different functions are selected as more promising candidates. This method was utilized in a virtual screening workflow to identify novel P2X7 allosteric antagonists. nih.gov

Machine Learning Models: More advanced methods use machine learning, particularly boosted-tree ensembles or deep neural networks, to create highly specialized scoring functions. mdpi.comnih.gov These models are trained on large datasets of protein-ligand complexes specific to the target of interest. The training data can include crystallographic structures and computer-generated ligand poses. mdpi.com

Task-Specific Optimization: Scoring functions can be explicitly optimized for different tasks. A function for predicting the correct binding pose (docking) may be different from one designed to accurately predict binding affinity (scoring) or one built to distinguish active from inactive compounds (screening). nih.gov Research has shown that task-specific machine learning models can achieve significant performance improvements over generic, affinity-based scoring functions. nih.gov

Table 2: Performance Comparison of Generic vs. Task-Specific Scoring Functions

Scoring Function TypePrimary TaskTypical Performance MetricReported Improvement
Generic Affinity-Based SF Binding Affinity PredictionPearson Correlation (r)Baseline
BT-Dock (Task-Specific) Binding Pose Prediction% Improvement in RMSD~25% over generic SFs nih.gov
BT-Screen (Task-Specific) Virtual Screening Enrichment% Improvement in finding actives~25% over generic SFs nih.gov
BT-Score (ML-based) Binding Affinity PredictionPearson Correlation (r)r = 0.825 (out-of-sample) nih.gov

The application of tailored scoring functions is crucial for the optimization of ligands like this compound. By providing more accurate predictions of binding modes and affinities, these functions enable a more precise and efficient lead optimization process, reducing the reliance on costly and time-consuming in vitro screening. mdpi.com

Structure Activity Relationship Sar and Molecular Interaction Studies

Systematic Exploration of Substituent Effects on the Benzamide (B126) Scaffold

The benzamide scaffold serves as the foundational structure for a diverse range of biologically active molecules. Variations in the substituents on this core structure can significantly influence the compound's interaction with its biological targets.

The N-cycloheptyl group plays a crucial role in the molecular recognition and binding of N-cycloheptyl-4-methoxybenzamide. While specific studies on the N-cycloheptyl moiety of this particular compound are not extensively detailed in the provided literature, inferences can be drawn from related structures. For instance, in a series of cyclohexylpiperazines, the cycloalkyl group was found to be a key determinant of ligand potency at the human melanocortin-4 receptor. nih.gov The size and conformation of the cycloalkyl ring can influence how the molecule fits into a binding pocket, with larger rings potentially providing more extensive van der Waals contacts and occupying larger hydrophobic pockets.

Modifications to the N-cycloheptyl moiety, such as altering the ring size or introducing substituents, would be expected to have a significant impact on binding affinity and selectivity. A smaller or larger cycloalkyl ring would alter the conformational flexibility and the spatial presentation of the rest of the molecule to the target protein.

Modification Predicted Impact on Binding Rationale
Decrease in ring size (e.g., to cyclohexyl or cyclopentyl)May decrease affinity if the target has a large hydrophobic pocket.Smaller rings provide less surface area for van der Waals interactions.
Increase in ring size (e.g., to cyclooctyl)May increase or decrease affinity depending on the pocket size.A larger ring could create better contacts or introduce steric hindrance.
Introduction of polar substituents on the cycloheptyl ringMay increase affinity if the substituents can form additional hydrogen bonds.Polar groups can interact with polar residues in the binding site.

Furthermore, the methoxy (B1213986) group can engage in non-covalent interactions with aromatic residues in the binding site through π-stacking or other electrostatic interactions. nih.gov The electronic properties of the methoxy group, being an electron-donating group, can also modulate the reactivity and binding characteristics of the entire benzamide ring system.

The benzamide core is a fundamental element for the binding specificity of this class of compounds. It provides a rigid scaffold that correctly orients the N-cycloheptyl and 4-methoxybenzoyl moieties for optimal interaction with the target. The amide linkage within the benzamide core is a critical site for hydrogen bonding. acs.org The amide proton can act as a hydrogen bond donor, while the carbonyl oxygen can act as a hydrogen bond acceptor. These interactions are often crucial for anchoring the ligand in the binding site of a protein. acs.orgnih.gov

The planarity of the benzamide group can be influenced by substituents, which in turn affects its interaction with the target. nih.gov The aromatic ring of the benzamide core can participate in π-π stacking interactions with aromatic amino acid residues such as phenylalanine, tyrosine, or tryptophan in the binding pocket, further contributing to the binding affinity and specificity. nih.gov

Rational Design and Synthesis of this compound Analogues

The rational design of analogues of this compound is guided by the structure-activity relationship data. The goal is to optimize the compound's properties by making systematic modifications to its structure. For instance, a series of N-methylbenzamide analogues were synthesized to probe the requirements of the neurokinin-2 receptor. nih.govjohnshopkins.edu This approach involves the targeted modification of different parts of the molecule to enhance potency, selectivity, or pharmacokinetic properties.

The synthesis of this compound analogues typically involves the acylation of cycloheptylamine (B1194755) with a substituted 4-methoxybenzoyl chloride. nih.gov Alternatively, coupling reactions between 4-methoxybenzoic acid and cycloheptylamine using coupling reagents can be employed. nih.gov The synthesis of a library of analogues with variations in the N-alkyl group and substituents on the benzoyl ring allows for a comprehensive exploration of the chemical space around the lead compound.

Analogue Type Design Rationale Synthetic Strategy
Variation of the N-alkyl groupTo probe the size and nature of the hydrophobic pocket.Reaction of 4-methoxybenzoyl chloride with various cycloalkylamines.
Modification of the 4-substituent on the benzoyl ringTo modulate electronic properties and hydrogen bonding capacity.Synthesis of various 4-substituted benzoyl chlorides for acylation.
Introduction of substituents at other positions on the benzoyl ringTo explore additional binding interactions and improve selectivity.Use of appropriately substituted benzoic acid derivatives in the synthesis.

Mechanistic Insights into Molecular Target Interactions

Understanding the specific molecular interactions between this compound and its biological target is crucial for elucidating its mechanism of action. These interactions are primarily non-covalent and include hydrogen bonding, van der Waals forces, and hydrophobic interactions.

The oxygen atom of the 4-methoxy group can also participate in hydrogen bonding as an acceptor. nih.govnih.gov The strength and geometry of these hydrogen bonds are critical for high-affinity binding. In related pyrimidine (B1678525) structures, the methoxy group has been observed to be involved in hydrogen bonding networks that stabilize the crystal structure, highlighting its potential role in intermolecular interactions. nih.gov Computational modeling and X-ray crystallography of related benzamide compounds have confirmed the importance of these hydrogen bonds in defining the binding mode and affinity. nih.gov

Hydrophobic Interactions in Ligand-Target Complexes

Hydrophobic interactions are a critical driving force in the association of ligands with their biological targets. In the context of this compound, the cycloheptyl moiety and the methoxy group's methyl constituent are the primary contributors to these non-polar interactions. The large, flexible cycloheptyl ring, in particular, can adopt various conformations to maximize favorable contacts within a hydrophobic pocket of a receptor binding site.

The significance of hydrophobicity in the binding of related benzamide compounds has been noted in several studies. For instance, research on N,N-dimethylbenzamide (DMBA) has shown it to be an effective solubilizer of hydrophobic drugs, a characteristic attributed to its own hydrophobicity and capacity for self-association. nih.gov This underscores the importance of hydrophobic character in molecular interactions. In studies of other ligand-receptor systems, increasing the size and lipophilicity of alkyl or cycloalkyl substituents often leads to enhanced binding affinities. For example, in a series of 2,5-dimethoxyphenethylamines, extending a 4-alkoxy group generally increased binding affinities at 5-HT2A and 5-HT2C receptors. frontiersin.org Similarly, in a study on tris-benzamide derivatives, the introduction of a larger hydrophobic substituent, a trans-4-phenylcyclohexyl group, resulted in a significant increase in binding affinity to the estrogen receptor α (ERα). acs.org

Steric and Electronic Effects on Binding Potency

The binding potency of a ligand is a delicate balance of steric and electronic factors. For this compound, both the N-cycloheptyl group and the 4-methoxy substituent exert significant influence.

Steric Effects:

The size and shape of the N-cycloheptyl group introduce considerable steric bulk. The influence of such steric factors is highly dependent on the topology of the receptor's binding site. nih.gov In some cases, increased steric bulk can enhance binding by promoting a more favorable conformation or by displacing water molecules from the binding site. However, if the binding pocket is sterically constrained, a large substituent like a cycloheptyl group could lead to steric clashes, thereby reducing binding affinity.

Studies on related compounds illustrate this principle. For instance, in a series of N-alkyl-N-(4-methoxyphenyl)pyridin-2-amines, a bulky N-cyclopentyl group resulted in significantly reduced potency compared to a smaller N-allyl group, suggesting that a smaller substituent on the linker was more favorable for cytotoxic activity. nih.gov Conversely, in other systems, larger alkyl groups can be beneficial. Research on N-alkyl arylsulphonamides showed that larger N-alkyl groups, particularly those branched at the α- or β-carbon, could sterically hinder competing reactions, thereby favoring a desired rearrangement. nih.gov This highlights the context-dependent nature of steric effects.

The following table summarizes the impact of varying N-alkyl substituents on the activity of different compound series, demonstrating the critical role of steric factors.

Compound SeriesN-Alkyl SubstituentObserved Effect on Activity/BindingReference
N-Alkyl-N-(4-methoxyphenyl)pyridin-2-aminesN-allylComparable potency to N-methyl nih.gov
N-cyclopentylSignificantly reduced potency nih.gov
N-Alkyl ArylsulphonamidesCH₃ or C₂H₅Competing cyclization reaction occurs nih.gov
CH(CH₃)₂ or CH₂CH(CH₃)₂Rearrangement favored due to steric hindrance nih.gov
Tris-Benzamides (Estrogen Receptor)isobutyl- acs.org
trans-4-phenylcyclohexyl>10-fold increase in binding affinity acs.org
cis-4-phenylcyclohexylNearly no binding acs.org

Electronic Effects:

The 4-methoxy group on the benzamide ring is an electron-donating group due to resonance. This electronic characteristic can significantly modulate the interaction of the ligand with its target. Electron-donating groups can increase the electron density of the aromatic ring and influence the hydrogen bonding capacity of the amide group.

Research on benzamide-isoquinoline derivatives has shown that an electron-donating methoxy group at the para-position of the benzamide phenyl ring dramatically increased selectivity for the sigma-2 (σ2) receptor over the sigma-1 (σ1) receptor. nih.govnih.gov The study indicated that the electron-donating nature of the methoxy group favored σ2 affinity. nih.govnih.gov In contrast, an electron-withdrawing nitro group at the same position decreased σ2 affinity. nih.govnih.gov This demonstrates that the electronic properties of the 4-substituent are a key determinant of binding affinity and selectivity.

The table below presents findings on how different substituents on the phenyl ring of benzamide-related structures affect receptor binding, illustrating the importance of electronic effects.

Compound SeriesPhenyl Ring Substituent (para-position)Observed Effect on Receptor Affinity/SelectivityReference
Benzamide-isoquinoline Derivatives (Sigma Receptors)Methoxy (electron-donating)Increased σ2 affinity, dramatically improved σ2 selectivity nih.govnih.gov
Nitro (electron-withdrawing)Decreased σ2 affinity nih.govnih.gov
N-Alkyl-N-phenylpyridin-2-amines (Antitumor)MethoxyEnhanced antiproliferative activity nih.gov
TrifluoromethoxyComplete loss of cytotoxic activity nih.gov
3,4,5-trimethoxyComplete loss of cytotoxic activity nih.gov

Q & A

Q. What are the recommended synthetic routes for N-cycloheptyl-4-methoxybenzamide in academic research?

The synthesis of benzamide derivatives like this compound typically involves coupling 4-methoxybenzoic acid with cycloheptylamine using carbodiimide-based reagents. For example, dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) are effective coupling agents under inert conditions. Reaction temperatures are often maintained between 0–25°C to minimize side reactions. Post-synthesis purification via recrystallization (e.g., using ethanol/water mixtures) ensures high purity .

Q. Which spectroscopic techniques are most reliable for characterizing this compound?

A multi-technique approach is recommended:

  • NMR : 1^1H and 13^{13}C NMR confirm proton environments and carbon frameworks, with methoxy groups appearing as singlets near δ 3.8–4.0 ppm .
  • IR : Stretching vibrations for amide C=O (~1650 cm1^{-1}) and methoxy C-O (~1250 cm1^{-1}) provide functional group validation .
  • X-ray crystallography : For absolute structural confirmation, single-crystal X-ray analysis resolves bond lengths and angles, as demonstrated for analogous benzamides .

Q. How can researchers optimize solubility and purification of this compound?

Solubility challenges in polar solvents (e.g., water) are common due to the hydrophobic cycloheptyl group. Use dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) for dissolution in biological assays. For purification, gradient column chromatography (silica gel, hexane/ethyl acetate) or recrystallization from ethanol/water mixtures effectively removes unreacted starting materials .

Advanced Research Questions

Q. How can researchers address low yields in the coupling reaction of this compound?

Low yields often arise from incomplete activation of the carboxylic acid. Optimize by:

  • Pre-activating 4-methoxybenzoic acid with DCC/HOBt at -50°C to enhance coupling efficiency .
  • Using a 1.2–1.5 molar excess of cycloheptylamine to drive the reaction to completion.
  • Monitoring reaction progress via TLC or HPLC to terminate the reaction at peak product formation .

Q. How should contradictory spectroscopic data (e.g., NMR shifts) be resolved for structural validation?

Discrepancies may arise from solvent effects or impurities. Mitigate by:

  • Repeating NMR in deuterated DMSO or CDCl3_3 to assess solvent-dependent shifts.
  • Cross-validating with high-resolution mass spectrometry (HRMS) for molecular formula confirmation.
  • Comparing experimental data with computational predictions (e.g., DFT calculations) for electronic structure alignment .

Q. What strategies are effective for designing biological activity assays for this compound?

Based on structural analogs (e.g., benzothiazole-containing benzamides):

  • Enzyme inhibition assays : Target enzymes like kinases or proteases using fluorescence-based protocols. Pre-incubate the compound with the enzyme and measure activity via spectrophotometry .
  • Cellular studies : Evaluate cytotoxicity in cancer cell lines (e.g., MTT assay) and compare with controls. Use concentrations ranging from 1–100 μM to establish dose-response curves .

Q. How can computational modeling enhance understanding of this compound’s interactions?

Molecular docking (e.g., AutoDock Vina) predicts binding modes with target proteins. For example:

  • Model the compound into the active site of a kinase (e.g., EGFR) to identify key hydrogen bonds or hydrophobic interactions.
  • Validate docking results with molecular dynamics simulations (e.g., GROMACS) to assess binding stability over 50–100 ns trajectories .

Methodological Notes

  • Synthesis : Prioritize anhydrous conditions and inert atmospheres (N2_2/Ar) to prevent hydrolysis of intermediates .
  • Data Analysis : Use software like MestReNova for NMR deconvolution and Olex2 for X-ray crystallography refinement .
  • Biological Assays : Include positive controls (e.g., known inhibitors) and triplicate measurements to ensure reproducibility .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.